molecular formula C9H9BrN2 B1375740 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine CAS No. 1216231-53-6

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine

Número de catálogo B1375740
Número CAS: 1216231-53-6
Peso molecular: 225.08 g/mol
Clave InChI: XXIFFUAPZHTUJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1216231-53-6 . It has a molecular weight of 225.09 . This compound is recognized as a significant heterocyclic scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” belongs, has been a subject of research due to their importance in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The InChI code for “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” is 1S/C9H9BrN2/c1-6-3-8(10)5-12-4-7(2)11-9(6)12/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The compound “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” has a molecular weight of 225.09 . It is stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Tyrosyl-tRNA Synthetase Inhibition

Research has explored the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives, showing potential as tyrosyl-tRNA synthetase inhibitors. Theoretical calculations and molecular docking studies suggest high binding affinity, indicating potential in treating infections caused by S. aureus (Jabri et al., 2023).

Antituberculosis Activity

Some 6-bromo-imidazo[1,2-a]pyridine derivatives have shown promising antituberculosis activity. They were effective against replicating, non-replicating, multi-drug, and extensive drug-resistant Mtb strains, indicating potential in tuberculosis treatment (Moraski et al., 2011).

Antibacterial and Antimycobacterial Properties

New imidazo[1,2-a]pyridines have been synthesized and tested for their antibacterial, antifungal, and antimycobacterial activities. Some compounds exhibited activity against Staphylococcus aureus, Staphylococcus epidermidis, or Mycobacterium tuberculosis (Cesur et al., 2010).

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, including those with bromo-substituents, have been evaluated for their potential in inhibiting mild steel corrosion. This research highlights their efficacy in protecting against corrosion in acidic environments (Saady et al., 2021).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of compounds like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine have been extensively studied. This research provides insight into the solid-state molecular geometry and intermolecular interactions, which is crucial for understanding material properties (Rodi et al., 2013).

Aerobic Oxidative Synthesis

A copper-mediated aerobic oxidative method has been developed for synthesizing 3-bromo-imidazo[1,2-a]pyridines. This process tolerates various functional groups, allowing the creation of a series of diverse compounds under mild conditions (Zhou et al., 2016).

Antiprotozoal Agents

Research on imidazo[1,2-a]pyridines includes the development of compounds as potential antiprotozoal agents. These compounds show high DNA affinities and effective in vitro and in vivo activities against protozoan infections (Ismail et al., 2004).

Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold has been recognized for its broad range of applications in medicinal chemistry. This includes potential use in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, and other therapeutic areas (Deep et al., 2016).

Safety And Hazards

The safety information for “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” indicates that it has a GHS07 pictogram and a signal word "Warning" . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

Direcciones Futuras

The future directions for “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” and similar compounds lie in their wide range of applications in medicinal chemistry . Their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry .

Propiedades

IUPAC Name

6-bromo-2,8-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)5-12-4-7(2)11-9(6)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIFFUAPZHTUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine

CAS RN

1216231-53-6
Record name 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
Reactant of Route 3
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
Reactant of Route 4
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
Reactant of Route 5
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
Reactant of Route 6
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine

Citations

For This Compound
4
Citations
H Lei, Z Li, T Li, H Wu, J Yang, X Yang, Y Yang… - Bioorganic …, 2022 - Elsevier
Aiming to develop novel allosteric autotaxin (ATX) inhibitors, hybrid strategy was utilized by assembling the benzyl carbamate fragment in PF-8380 onto the imidazo[1,2-a]pyridine …
Number of citations: 3 www.sciencedirect.com
Y Chen, H Lei, T Li, Y Cui, X Wang, Z Cao, H Wu… - Bioorganic & Medicinal …, 2021 - Elsevier
A series of imidazo[1,2–a]pyridine compounds bearing urea moiety (8–27) were designed, synthesized and evaluated for their ATX inhibitory activities in vitro by FS-3 based enzymatic …
Number of citations: 1 www.sciencedirect.com
T Li, H Lei, J Yang, Z Cao, Y Yang, Z Liu… - Archiv der …, 2022 - Wiley Online Library
In recent years, small‐molecule inhibitors targeting the autotaxin (ATX)/lysophosphatidic acid axis gradually brought excellent disease management benefits. Herein, a series of imidazo[…
Number of citations: 1 onlinelibrary.wiley.com
H Ratni, GM Karp, M Weetall… - Journal of medicinal …, 2016 - ACS Publications
Spinal muscular atrophy (SMA) is the leading genetic cause of infant and toddler mortality, and there is currently no approved therapy available. SMA is caused by mutation or deletion …
Number of citations: 116 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.